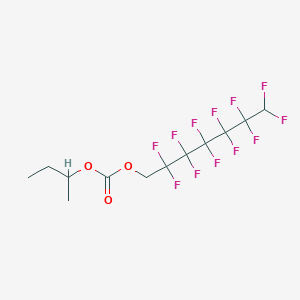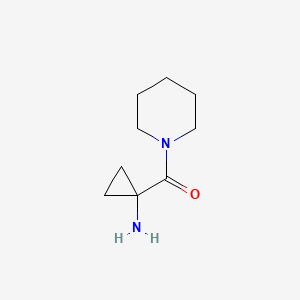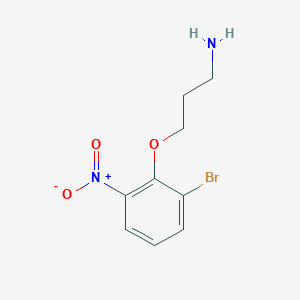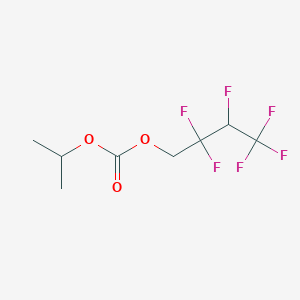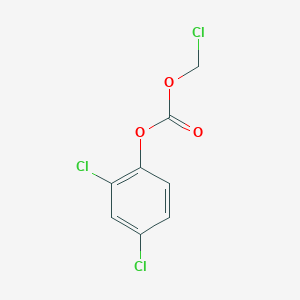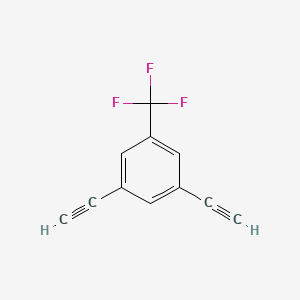
5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 4’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4’-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanol, trifluoromethyl iodide, and suitable bases or acids depending on the reaction type.
Major Products:
Oxidation: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique functional groups make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industry:
作用机制
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
相似化合物的比较
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Similar structure but lacks the biphenyl core.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and a phenol group instead of an aldehyde.
Uniqueness: The unique combination of a methoxy group, a trifluoromethyl group, and an aldehyde group on the biphenyl core distinguishes 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde from other similar compounds.
属性
分子式 |
C15H11F3O2 |
|---|---|
分子量 |
280.24 g/mol |
IUPAC 名称 |
4-methoxy-2-[4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-4-11(9-19)14(8-13)10-2-5-12(6-3-10)15(16,17)18/h2-9H,1H3 |
InChI 键 |
NQOAQYGARIEYKW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
